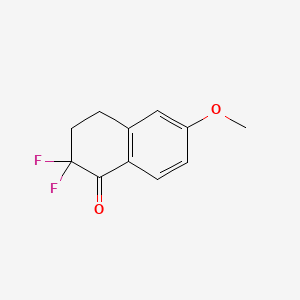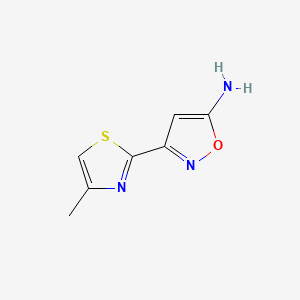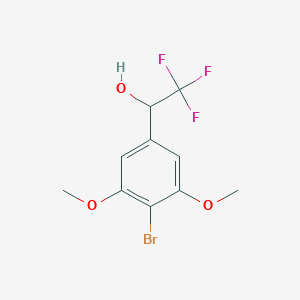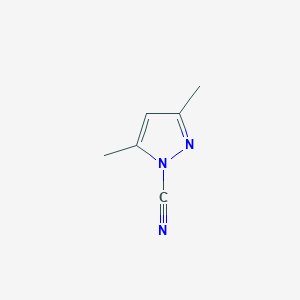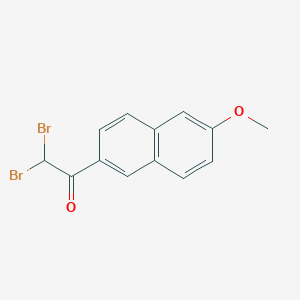
Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone is an organic compound with the molecular formula C13H10Br2O2. It is a brominated derivative of 6-methoxy-2-naphthyl ethanone and is known for its unique chemical properties and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone typically involves the bromination of 2-acetyl-6-methoxynaphthalene. One common method involves the use of phenyltrimethylammonium tribromide (PTT) as the brominating agent. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at room temperature. The product is then isolated by filtration and recrystallization from cyclohexane .
Industrial Production Methods
While specific industrial production methods for 2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2-bromo-1-(6-methoxy-2-naphthyl)ethanone.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products with nucleophiles replacing the bromine atoms.
Reduction: 2-Bromo-1-(6-methoxy-2-naphthyl)ethanone.
Oxidation: Products with oxidized methoxy groups.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone involves its interaction with molecular targets through its bromine atoms and methoxy group. These functional groups enable the compound to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoacetyl-6-methoxynaphthalene: A related compound with one bromine atom.
1,6-Dibromo-2-methoxy-naphthalene: Another brominated derivative with different substitution patterns.
Uniqueness
2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone is unique due to its dual bromine atoms, which confer distinct reactivity and properties compared to similar compounds. This makes it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
52997-56-5 |
|---|---|
Molekularformel |
C13H10Br2O2 |
Molekulargewicht |
358.02 g/mol |
IUPAC-Name |
2,2-dibromo-1-(6-methoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H10Br2O2/c1-17-11-5-4-8-6-10(12(16)13(14)15)3-2-9(8)7-11/h2-7,13H,1H3 |
InChI-Schlüssel |
DEUCQVRMYOWSSJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


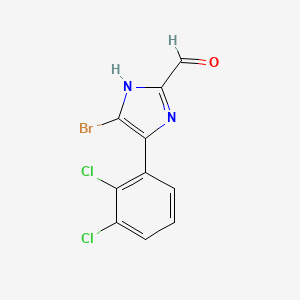
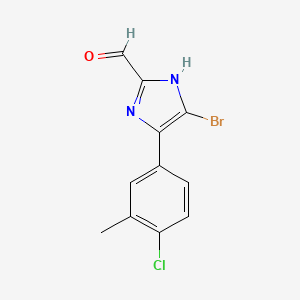
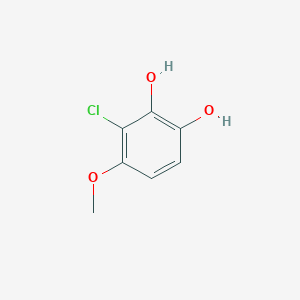
![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
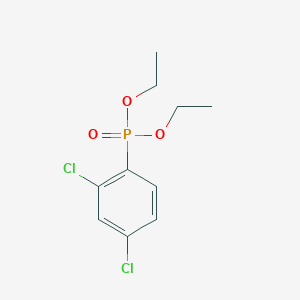
![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
